molecular formula C21H20FNO4S B14992802 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B14992802
M. Wt: 401.5 g/mol
InChI Key: OOWSEJKHBCSMHU-UHFFFAOYSA-N
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. The starting materials might include benzofuran derivatives, fluorobenzyl compounds, and tetrahydrothiophene derivatives. Common synthetic routes could involve:

    Formation of the Benzofuran Core: This step might involve cyclization reactions to form the benzofuran ring.

    Introduction of the Fluorobenzyl Group: This could be achieved through nucleophilic substitution reactions.

    Attachment of the Tetrahydrothiophene Moiety: This step might involve sulfonation reactions to introduce the dioxidotetrahydrothiophene group.

    Formation of the Carboxamide Linkage: This could be achieved through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the carboxamide group to an amine.

    Substitution: The fluorobenzyl group might undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-methylbenzofuran, 3-chlorobenzofuran.

    Fluorobenzyl Compounds: Compounds like 2-fluorobenzylamine, 4-fluorobenzyl alcohol.

    Tetrahydrothiophene Derivatives: Compounds like tetrahydrothiophene-1,1-dioxide.

Uniqueness

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide” is unique due to the combination of its structural features, which might confer specific biological activities or chemical reactivity not seen in other compounds.

Properties

Molecular Formula

C21H20FNO4S

Molecular Weight

401.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H20FNO4S/c1-14-17-7-3-5-9-19(17)27-20(14)21(24)23(16-10-11-28(25,26)13-16)12-15-6-2-4-8-18(15)22/h2-9,16H,10-13H2,1H3

InChI Key

OOWSEJKHBCSMHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4

Origin of Product

United States

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